

D-Pentamannuronic Acid and its Derivatives: A Comparative Guide to Clinical Trial Data

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Compound of Interest

Compound Name: *D-Pentamannuronic acid*

Cat. No.: *B15581457*

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For researchers and drug development professionals, understanding the clinical landscape of novel therapeutic compounds is paramount. This guide provides a comparative analysis of clinical trial data for derivatives of **D-Pentamannuronic acid**, specifically focusing on Sodium Oligomannate (GV-971) for Alzheimer's disease and β -D-mannuronic acid for inflammatory joint disorders.

Executive Summary

Sodium Oligomannate (GV-971), a mixture of acidic linear oligosaccharides derived from marine brown algae, has shown potential in improving cognitive function in patients with mild-to-moderate Alzheimer's disease. Its proposed mechanism involves modulating the gut-brain axis to reduce neuroinflammation. In contrast, β -D-mannuronic acid has demonstrated efficacy in treating ankylosing spondylitis and rheumatoid arthritis, with a favorable safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism is believed to be centered on its anti-inflammatory and immunosuppressive properties.

Sodium Oligomannate (GV-971) for Alzheimer's Disease

Efficacy Data

A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trial conducted in China (NCT02293915) evaluated the efficacy and safety of GV-971 in patients with mild-to-moderate Alzheimer's disease.

Outcome Measure	GV-971 (n=408)	Placebo (n=410)	p-value
Mean Change from Baseline in ADAS-Cog12 Score at Week 36	-	-	<0.0001
Difference between groups	-2.15	-	-

*ADAS-Cog12 (Alzheimer's Disease Assessment Scale-Cognitive Subscale): A lower score indicates better cognitive function.

Safety Data

The incidence of treatment-emergent adverse events was comparable between the GV-971 and placebo groups.

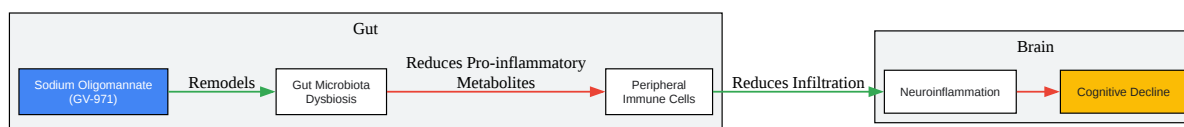
Adverse Events	GV-971	Placebo
Overall Incidence	73.9%	75.4%

Experimental Protocol: Phase 3 Trial (NCT02293915)

- Study Design: A 36-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 818 patients with a diagnosis of mild-to-moderate Alzheimer's disease.
- Intervention: Oral administration of GV-971 (450 mg twice daily) or placebo.
- Primary Outcome: The change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog12) score at week 36.
- Secondary Outcomes: Included the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC+), the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale, and the Neuropsychiatric Inventory (NPI).

Signaling Pathway

GV-971 is believed to act on the gut-brain axis. It remodels the gut microbiota, which in turn reduces the peripheral infiltration of immune cells into the brain, thereby mitigating neuroinflammation.



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Proposed mechanism of action for Sodium Oligomannate (GV-971).

β-D-mannuronic acid for Inflammatory Joint Disorders

Efficacy Data

Ankylosing Spondylitis: A 12-week, randomized, double-blind, placebo-controlled, phase I/II clinical trial (IRCT2013062213739N1) compared β-D-mannuronic acid with naproxen and placebo.

Outcome Measure	β-D-mannuronic acid (n=30)	Naproxen (n=28)	Placebo (n=27)
ASAS20 Response Rate at Week 12	57.7%	59%	19%

*ASAS20 (Assessment of SpondyloArthritis international Society 20): Represents a 20% improvement in disease activity.

Rheumatoid Arthritis: A phase III, multinational, randomized, placebo-controlled trial evaluated the efficacy of β-D-mannuronic acid in patients with active rheumatoid arthritis.

Outcome Measure	β -D-mannuronic acid	Placebo	Conventional Treatment
ACR20 Response Rate at Week 12	Significantly higher	-	-

*ACR20 (American College of Rheumatology 20): Represents a 20% improvement in disease symptoms.

Safety Data

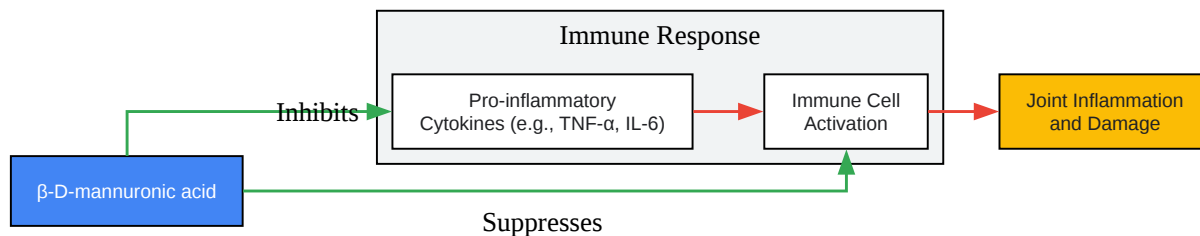
In the ankylosing spondylitis trial, the incidence of gastrointestinal and other adverse events was higher with naproxen than with β -D-mannuronic acid and placebo. In the rheumatoid arthritis trial, β -D-mannuronic acid showed "no-to-very low" adverse events compared to placebo.

Experimental Protocol: Ankylosing Spondylitis Phase I/II Trial (IRCT2013062213739N1)

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, three-arm parallel-group trial.
- Participants: 85 patients with active ankylosing spondylitis according to the modified New York criteria.
- Intervention: Oral administration of β -D-mannuronic acid, naproxen, or placebo.
- Primary Outcome: The Assessment of SpondyloArthritis international Society (ASAS) 20 response rate at week 12.

Signaling Pathway

β -D-mannuronic acid is thought to exert its therapeutic effect through its anti-inflammatory and immunosuppressive properties, though the precise signaling pathway is still under investigation.

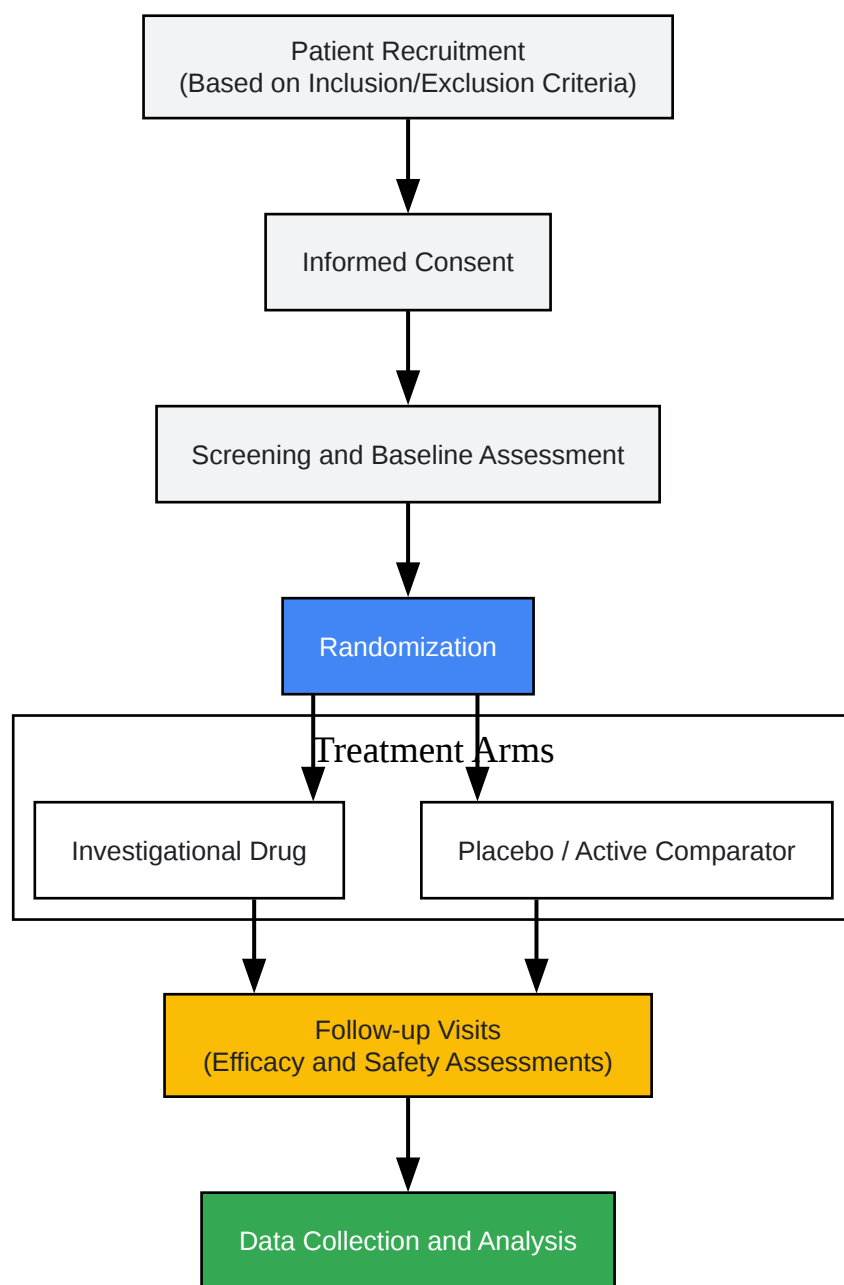


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Proposed anti-inflammatory mechanism of β -D-mannuronic acid.

General Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, controlled clinical trial, applicable to the studies discussed.



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A generalized workflow for a randomized controlled clinical trial.

Conclusion

Derivatives of **D-Pentamannuronic acid**, namely Sodium Oligomannate (GV-971) and β -D-mannuronic acid, have shown promise in distinct therapeutic areas. GV-971 offers a novel approach to Alzheimer's disease by targeting the gut-brain axis, while β -D-mannuronic acid presents a safe and effective alternative for managing inflammatory joint diseases. Further

research, including global Phase 3 trials for GV-971, will be crucial in validating these findings and understanding their full therapeutic potential.

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